molecular formula C32H20F2O2 B12608280 [4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone CAS No. 918339-83-0

[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone

Cat. No.: B12608280
CAS No.: 918339-83-0
M. Wt: 474.5 g/mol
InChI Key: FVONLIMWOBFMPH-UHFFFAOYSA-N
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Description

[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone is an organic compound with the molecular formula C26H18F2O. This compound is known for its unique structure, which includes multiple phenyl rings and fluorine atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. The reaction is conducted in the presence of an aluminum chloride catalyst in a petroleum ether solvent . The general reaction can be represented as follows:

FC6H4C(O)Cl+C6H5F(FC6H4)2CO+HCl\text{FC}_6\text{H}_4\text{C(O)Cl} + \text{C}_6\text{H}_5\text{F} \rightarrow (\text{FC}_6\text{H}_4)_2\text{CO} + \text{HCl} FC6​H4​C(O)Cl+C6​H5​F→(FC6​H4​)2​CO+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl rings play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved include modulation of enzyme activity, inhibition of specific signaling pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone is unique due to its multiple phenyl rings and specific positioning of fluorine atoms, which confer distinct chemical reactivity and stability. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

918339-83-0

Molecular Formula

C32H20F2O2

Molecular Weight

474.5 g/mol

IUPAC Name

[4-(4-fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C32H20F2O2/c33-25-15-11-23(12-16-25)31(35)27-19-20-28(32(36)24-13-17-26(34)18-14-24)30(22-9-5-2-6-10-22)29(27)21-7-3-1-4-8-21/h1-20H

InChI Key

FVONLIMWOBFMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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